5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
“5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the molecular formula C8H5ClN4O and a molecular weight of 208.6 . It is part of the pyrimidinone-5-carbonitriles class of compounds, which have been explored for their activities as anticancer, antibacterial, and antifungal agents .
Synthesis Analysis
The synthesis of pyrimidinone-5-carbonitriles involves reactions with various heterocyclic amines . The synthesis process also involves the use of hydrazonoyl chlorides and halo ketones . The structure of the synthesized compounds is confirmed by spectroscopic data .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazolo[1,5-a]pyrimidine core, which is a nitrogen-containing heterocycle . This core is important in the biological activity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 191–192 °C . The compound also exhibits IR absorption at various frequencies corresponding to different functional groups .Mechanism of Action
Target of Action
The primary targets of 5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression, apoptosis inhibition, and tumor cell motility . COX-2 is an enzyme that plays a significant role in inflammation and pain, making it a target for anti-inflammatory drugs.
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor, blocking the intracellular EGFR tyrosine kinase activity . By inhibiting EGFR, the compound disrupts cell cycle progression and induces apoptosis . It also inhibits COX-2, which can reduce inflammation and potentially influence tumor growth .
Biochemical Pathways
The compound’s action on EGFR and COX-2 affects several biochemical pathways. By inhibiting EGFR, it disrupts pathways involved in cell cycle progression, apoptosis inhibition, and tumor cell motility . The inhibition of COX-2 can affect the synthesis of prostaglandins, which are involved in inflammation and pain signaling .
Pharmacokinetics
The swissadme parameter mentioned in the studies indicates that the compound has good drug-likeness properties , suggesting favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound exhibits cytotoxic activity against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects . Additionally, it upregulates the level of caspase-3, a key enzyme involved in apoptosis .
Safety and Hazards
Future Directions
The future directions for research on “5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile” and related compounds include the development of novel CDK2 targeting compounds . These compounds have shown promising potential as candidates for further anticancer therapeutic exploration .
Properties
IUPAC Name |
5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O/c9-2-6-1-7(14)13-8(12-6)5(3-10)4-11-13/h1,4,11H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRXJHMUHLFZJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=CNN2C1=O)C#N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350757 | |
Record name | 5-(Chloromethyl)-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329213-60-7, 925675-85-0 | |
Record name | 5-(Chloromethyl)-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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